Ethyl 4-hydroxy-6-(5-methylfuran-2-yl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-hydroxy-6-(5-methylfuran-2-yl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core hexahydropyrimidine structure. Key reactions include the formation of the furan ring and the introduction of the trifluoromethyl group. Reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize by-products, ensuring a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various substitution reagents. Reaction conditions are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products are often used in further research and development.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological processes and developing new therapeutic agents.
Medicine: In the medical field, this compound is being explored for its potential therapeutic properties. It may have applications in treating diseases or conditions related to its biological activity.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, resulting in the desired biological or therapeutic effects. The exact mechanisms are often studied using advanced techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other derivatives of hexahydropyrimidine and related furan-based molecules. These compounds share structural similarities but may have different functional groups or substituents.
Uniqueness: What sets Ethyl 4-hydroxy-6-(5-methylfuran-2-yl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate apart is its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound's stability and reactivity, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl 4-hydroxy-6-(5-methylfuran-2-yl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O5/c1-3-22-10(19)8-9(7-5-4-6(2)23-7)17-11(20)18-12(8,21)13(14,15)16/h4-5,8-9,21H,3H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOHORAGMGQHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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